

Application Notes and Protocols for (1-methyl-1H-indazol-3-yl)methanol

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Compound of Interest

Compound Name: (1-methyl-1H-indazol-3-yl)methanol

Cat. No.: B075118

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. This document provides an overview of the known information for **(1-methyl-1H-indazol-3-yl)methanol** and detailed, exemplary protocols for its handling and potential application in research and drug discovery based on the activities of structurally related indazole derivatives.

Physicochemical and Safety Data

(1-methyl-1H-indazol-3-yl)methanol is a solid at room temperature.^[1] It is crucial to handle this compound in accordance with its safety data sheet, as it is classified as harmful if swallowed (Acute Toxicity 4, Oral).^[1]

| Property | Value | Reference |
|----------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₀ N ₂ O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 1578-96-7 | [2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage | Store in a cool, dry, well-ventilated area | [3] |

Experimental Protocols

The following protocols are based on established methodologies for handling and screening indazole-based compounds. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Solubilization and Stock Solution Preparation

Due to the limited aqueous solubility typical of many indazole derivatives, a stock solution in an organic solvent is recommended for in vitro assays.

Materials:

- **(1-methyl-1H-indazol-3-yl)methanol**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibration: Allow the vial of solid **(1-methyl-1H-indazol-3-yl)methanol** to reach room temperature before opening to prevent moisture condensation.
- Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound. For a 10 mM stock solution, weigh 1.622 mg of the compound for every 1 mL of DMSO.
- Solubilization: Add the calculated volume of anhydrous DMSO to the solid compound.
- Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is an example of how to assess the cytotoxic effects of **(1-methyl-1H-indazol-3-yl)methanol** on cancer cell lines, based on protocols used for other indazole derivatives with antitumor activity.

Materials:

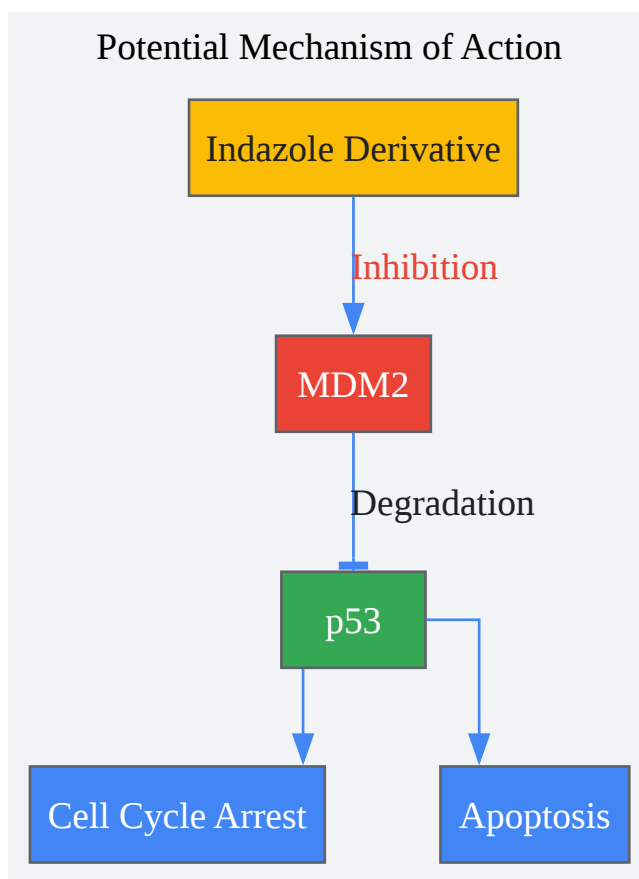
- Human cancer cell lines (e.g., K562 - chronic myeloid leukemia)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **(1-methyl-1H-indazol-3-yl)methanol** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the **(1-methyl-1H-indazol-3-yl)methanol** stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
- **Incubation:** Add 100 μ L of the diluted compound solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells. Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathway Involvement

Based on studies of related indazole-3-carboxamide derivatives, a potential mechanism of action for antiproliferative effects could involve the modulation of cell cycle and apoptosis pathways. One such pathway is the p53/MDM2 axis, which is critical in regulating cell fate.

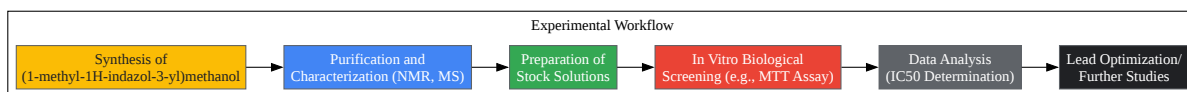


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Caption: Potential inhibitory effect on the p53/MDM2 signaling pathway.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis of indazole derivatives and their subsequent biological screening involves several key steps, from the initial chemical synthesis to the evaluation of biological activity.



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Caption: General workflow for synthesis and biological evaluation.

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